Hex-1-en-1-ylphosphonic dichloride

Description

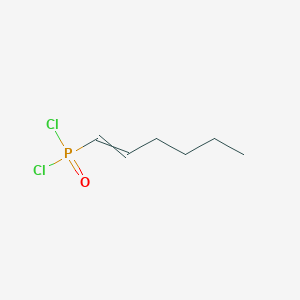

Hex-1-en-1-ylphosphonic dichloride (IUPAC name: this compound) is an organophosphorus compound characterized by a six-carbon alkenyl chain (with a terminal double bond at position 1) bonded to a phosphonic dichloride group (POCl₂). This structure confers unique reactivity, making it valuable as an intermediate in synthesizing polymers, agrochemicals, and ligands for catalysis. The alkenyl moiety enhances its utility in conjugation and addition reactions, distinguishing it from saturated or aromatic analogs.

Properties

IUPAC Name |

1-dichlorophosphorylhex-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl2OP/c1-2-3-4-5-6-10(7,8)9/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGQCFODQOFGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CP(=O)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90785556 | |

| Record name | Hex-1-en-1-ylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90785556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41913-01-3 | |

| Record name | Hex-1-en-1-ylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90785556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanochemical P–C Bond Formation

Recent work by Zhai et al. demonstrates that condensed phosphates, such as sodium pyrophosphate (Na₄P₂O₇), react with acetylides under solvent-free mechanochemical conditions to form alkynyl phosphonates. For example, sodium carbide (Na₂C₂) and Na₄P₂O₇ yield ethynyl phosphonate (HCCPO₃²⁻) in up to 63% isolated yield after grinding. Adapting this methodology to Hex-1-en-1-ylphosphonic dichloride synthesis would involve:

- Synthesis of Hex-1-enyl Acetylide : Generating sodium hex-1-enylacetylide (NaC≡C(CH₂)₄CH₂CH₂) via deprotonation of 1-hexyne with a strong base (e.g., NaNH₂).

- Mechanochemical Phosphorylation : Ball-milling the acetylide with Na₄P₂O₇ to form hex-1-enylphosphonate intermediates. The reaction proceeds via nucleophilic attack of the acetylide on electrophilic phosphorus centers in condensed phosphates.

- Chlorination : Treating the phosphonate intermediate with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace hydroxyl groups with chlorine atoms.

Key advantages include the avoidance of toxic white phosphorus (P₄) and the redox-neutral nature of the process. However, challenges arise in controlling side reactions during mechanochemical activation, which may reduce yields for longer-chain acetylides.

Michaelis-Arbuzov Reaction Modifications

Alkyl Halide and Phosphorus Trichloride

The classical Michaelis-Arbuzov reaction involves alkyl halides reacting with trialkyl phosphites to form phosphonates. For this compound, a modified approach using phosphorus trichloride (PCl₃) is plausible:

- Substrate Preparation : Synthesizing 1-bromohex-1-ene (CH₂=CH(CH₂)₃CH₂Br) via allylic bromination of 1-hexene.

- Arbuzov-Type Reaction : Reacting 1-bromohex-1-ene with PCl₃ in the presence of a Lewis acid catalyst (e.g., AlCl₃):

$$

\text{CH}2=\text{CH}(\text{CH}2)3\text{CH}2\text{Br} + \text{PCl}3 \xrightarrow{\text{AlCl}3} \text{CH}2=\text{CH}(\text{CH}2)3\text{CH}2\text{P(O)Cl}2 + \text{AlCl}3\text{Br}^-

$$

The reaction proceeds via nucleophilic displacement, forming the P–C bond and eliminating AlCl₃Br⁻. - Purification : Isolating the product via fractional distillation or recrystallization.

This method benefits from well-established protocols but may suffer from low regioselectivity if competing elimination or rearrangement occurs.

Hydrophosphorylation of Alkenes

Radical-Initiated Addition

Geeson et al. reported hydrophosphorylation of unactivated alkenes using bis(trichlorosilyl)phosphine (HP(SiCl₃)₂) under UV irradiation. Applying this to 1-hexene:

- Reaction Setup : Irradiating a mixture of 1-hexene and HP(SiCl₃)₂ with UV light (254 nm) to generate phosphinyl radicals.

- Radical Chain Mechanism : The phosphinyl radical adds to the alkene, followed by hydrogen abstraction to form hex-1-enylphosphonodichloride:

$$

\text{HP(SiCl}3\text{)}2 \xrightarrow{h\nu} \text{P(SiCl}3\text{)}2^\bullet \xrightarrow{\text{1-hexene}} \text{CH}2=\text{CH}(\text{CH}2)3\text{CH}2\text{P(SiCl}3\text{)}2 \xrightarrow{\text{H abstraction}} \text{CH}2=\text{CH}(\text{CH}2)3\text{CH}2\text{P(O)Cl}_2

$$ - Silicon Removal : Hydrolyzing SiCl₃ groups with aqueous HCl to yield the final product.

This method offers atom efficiency and avoids stoichiometric metal reagents but requires handling air-sensitive phosphorus precursors.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Hex-1-en-1-ylphosphonic dichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the dichloride group to other functional groups.

Substitution: The dichloride groups can be substituted with other nucleophiles, leading to the formation of different phosphonic esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alcohols and amines are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Phosphonic acid derivatives.

Reduction: Various reduced phosphonic compounds.

Substitution: Phosphonic esters and related compounds.

Scientific Research Applications

Hex-1-en-1-ylphosphonic dichloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hex-1-en-1-ylphosphonic dichloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This reactivity is primarily due to the presence of the dichloride groups, which can undergo substitution reactions with nucleophiles.

Comparison with Similar Compounds

Structural Comparison

The table below compares Hex-1-en-1-ylphosphonic dichloride with key analogs:

| Compound Name | Molecular Formula | Substituent Type | Key Structural Feature | CAS Registry Number |

|---|---|---|---|---|

| This compound | C₆H₁₁Cl₂OP | Alkenyl (C6, terminal double bond) | -CH₂-CH₂-CH₂-CH₂-CH₂-CH₂- with C=C at position 1 | Not available |

| Ethylphosphonic dichloride | C₂H₅Cl₂OP | Alkyl (C2) | -CH₂-CH₃ | 1066-50-8 |

| Phenylphosphonic dichloride | C₆H₅Cl₂OP | Aryl (phenyl) | Benzene ring | Not available |

| Hexylphosphonyl dichloride | C₆H₁₃Cl₂OP | Alkyl (C6) | -CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ | 928-64-3 |

Key Observations :

- The alkenyl group in this compound introduces unsaturation, enabling participation in cycloaddition or electrophilic addition reactions, unlike saturated alkyl or aryl analogs .

- The phenyl group in phenylphosphonic dichloride provides resonance stabilization, reducing electrophilicity compared to alkenyl/alkyl derivatives .

Physical and Chemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.